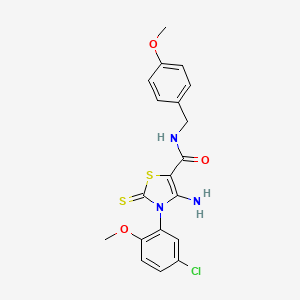

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S2/c1-25-13-6-3-11(4-7-13)10-22-18(24)16-17(21)23(19(27)28-16)14-9-12(20)5-8-15(14)26-2/h3-9H,10,21H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFWKBJMTIHSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide , with CAS number 946242-81-5 , is a thiazole derivative that has attracted considerable interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 436.0 g/mol . The structural features include:

- Thiazole Ring : A core component that is essential for its biological activity.

- Substituents : The presence of chloro and methoxy groups on the phenyl rings, as well as an amino group, significantly influences its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 946242-81-5 |

| Molecular Formula | C19H18ClN3O3S2 |

| Molecular Weight | 436.0 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been noted for its potential to inhibit various cancer cell lines. For instance, structural modifications have been shown to enhance cytotoxicity against cancer cells.

- Mechanism of Action : The compound's activity may stem from its ability to interfere with cellular pathways involved in cancer cell proliferation and survival. Specifically, it may induce apoptosis and inhibit angiogenesis.

-

Case Studies :

- In a study involving derivatives of similar thiazole compounds, several exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) .

- Another study highlighted a related thiazole derivative showing significant antitumor activity with IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties, which are critical for treating various inflammatory diseases.

- Mechanism of Action : It is believed that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

- Research Findings : In vitro studies have indicated that thiazole derivatives can reduce the production of inflammatory mediators in cell cultures, suggesting a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

- Chloro Group : The presence of chlorine at the 5-position on the phenyl ring enhances lipophilicity and biological activity.

- Methoxy Substituents : Methoxy groups contribute to increased electron density on the aromatic systems, potentially enhancing interactions with biological targets.

A detailed SAR analysis shows that modifications at different positions can lead to variations in potency and selectivity against various cancer types .

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

Key Observations :

- Substituent Effects : Fluorophenyl derivatives (1d, 1e) exhibit lower molecular weights and higher melting points compared to the target compound, likely due to reduced steric hindrance and stronger intermolecular interactions (e.g., dipole-dipole) .

- Functional Group Impact : Ethyl ester analogues (e.g., ) lack the carboxamide’s hydrogen-bonding capacity, which may reduce target binding affinity but improve membrane permeability.

Carboxamide vs. Quinolinyl Derivatives

Key Observations :

- However, its rigid planar structure may reduce solubility compared to the flexible 4-methoxybenzyl group in the target compound .

Core Structure Variations

Key Observations :

- Dihydrothiazole vs.

- Thiophene Derivatives : Nitro groups in confer strong electron-withdrawing effects, contrasting with the target compound’s methoxy and chloro substituents.

Q & A

Basic: What synthetic strategies are recommended to optimize yields of this thiazole-carboxamide derivative?

Methodological Answer:

To improve synthetic efficiency, employ stepwise coupling of the thiazole core with substituted aryl groups under controlled conditions. For example:

- Use triethylamine as a base in dioxane to facilitate chloroacetyl chloride coupling with aminothiazole intermediates at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to purify products (yield: ~70–85%) .

- Incorporate potassium carbonate in DMF for nucleophilic substitution reactions at room temperature, monitoring progress via TLC to minimize side products .

Key Parameters: Temperature control, solvent polarity, and stoichiometric ratios of aryl halides to nucleophiles significantly impact regioselectivity and purity.

Advanced: How can regioselectivity challenges in functionalizing the thiazole ring be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the thiazole ring. Mitigation strategies include:

- Directed metalation: Use lithiation (e.g., LDA) at the 5-position of the thiazole, followed by trapping with electrophiles like 5-chloro-2-methoxyphenyl iodides .

- Microwave-assisted synthesis: Enhance reaction specificity under microwave irradiation (e.g., 150 W, 100°C) to favor C-3 substitution over C-5, reducing byproduct formation .

Validation: Confirm regiochemistry via -NMR coupling patterns (e.g., thiazole protons at δ 7.2–7.5 ppm) and X-ray crystallography .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

A multi-spectral approach is essential:

- -/-NMR: Identify methoxybenzyl (δ 3.7–3.9 ppm) and thioxo (δ 170–175 ppm) groups.

- FT-IR: Confirm thioamide (C=S stretch: 1150–1250 cm) and carboxamide (N–H bend: 1550–1650 cm) functionalities .

- HRMS: Validate molecular weight with <2 ppm error (e.g., [M+H] at m/z 478.0521) .

Advanced: How should contradictory bioactivity data (e.g., anticancer vs. antimicrobial) be reconciled?

Methodological Answer:

Discrepancies may arise from assay-specific conditions or off-target effects. Resolve via:

- Dose-response profiling: Compare IC values across cell lines (e.g., HepG2 vs. MCF-7) and bacterial strains (e.g., S. aureus vs. E. coli) to identify selective activity thresholds .

- Target engagement assays: Use SPR or fluorescence polarization to measure binding affinities for suspected targets (e.g., DNA topoisomerase II vs. penicillin-binding proteins) .

Case Study: A 10 µM concentration showed 80% inhibition in S. aureus but <20% in HepG2, suggesting preferential antimicrobial action .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

Prioritize organ-specific toxicity assessment using:

- Hepatocytes: Measure ALT/AST release in primary rat hepatocytes after 24-hour exposure (EC >50 µM indicates low hepatotoxicity) .

- Hemolysis assays: Evaluate erythrocyte membrane integrity at 100 µg/mL; <5% hemolysis is acceptable for further testing .

Advanced: How can computational methods predict interactions with dopamine D2/5-HT3 receptors?

Methodological Answer:

Leverage molecular docking and MD simulations:

- Docking (AutoDock Vina): Screen against D2 (PDB: 6CM4) and 5-HT3 (PDB: 6NP0) binding pockets. Prioritize poses with H-bonds to Asp114 (D2) and Trp183 (5-HT3) .

- MM/GBSA: Calculate binding free energies (ΔG < −8 kcal/mol suggests strong antagonism) .

Validation: Correlate docking scores with in vitro cAMP inhibition (D2) or 5-HT-induced Ca flux assays (5-HT3) .

Basic: What crystallization solvents enhance single-crystal X-ray diffraction quality?

Methodological Answer:

Optimize solvent polarity and evaporation rates:

- Slow diffusion: Use ethyl acetate/hexane (1:3) at 4°C to grow crystals with 0.2 Å resolution .

- DMF/water mixtures: Adjust pH to 6–7 to prevent protonation of the carboxamide group, ensuring lattice stability .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

Address rapid hepatic clearance via:

- Deuterium incorporation: Replace labile C–H bonds in the methoxybenzyl group with C–D to slow CYP3A4-mediated oxidation .

- Prodrug design: Mask the thioxo group as a thioether (e.g., S-acetyl) to enhance plasma half-life (>4 hours in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.